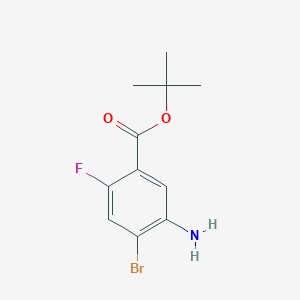

tert-Butyl 5-amino-4-bromo-2-fluorobenzoate

Description

Properties

IUPAC Name |

tert-butyl 5-amino-4-bromo-2-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)6-4-9(14)7(12)5-8(6)13/h4-5H,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTCKZGCZFFDQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1F)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-amino-4-bromo-2-fluorobenzoate typically involves multi-step organic reactions. One common method starts with the preparation of tert-butyl 2-bromo-4-fluorobenzoate, which is then subjected to further reactions to introduce the amino group at the 5-position. The reaction conditions often involve the use of reagents such as tert-butyl nitrite and aniline derivatives under controlled temperatures and solvents .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are crucial to achieving high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-amino-4-bromo-2-fluorobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromo and fluoro substituents can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, DMF as solvent, temperatures around 80-100°C.

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, methanol as solvent.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted benzoates.

Oxidation Products: Nitrobenzoates.

Reduction Products: Aminobenzoates.

Scientific Research Applications

Drug Development

The compound serves as a crucial intermediate in the synthesis of pharmaceutical agents. Its halogen substituents enhance biological activity and selectivity toward specific molecular targets:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, suggesting that tert-butyl 5-amino-4-bromo-2-fluorobenzoate might possess similar capabilities .

- Anticancer Potential : Studies on related compounds have demonstrated promising results in inhibiting cancer cell proliferation. The structural features of this compound may allow it to interact with cancer-related targets, potentially leading to the development of new anticancer drugs .

Biological Studies

The compound is utilized in enzyme inhibition studies and protein-ligand interaction assessments:

- Enzyme Inhibition : Compounds with bromine and fluorine substituents have been shown to modulate enzyme activity effectively. This compound could serve as a model compound for investigating enzyme mechanisms and developing inhibitors for therapeutic use .

- Molecular Docking Studies : Computational studies involving molecular docking can provide insights into how this compound interacts with biological macromolecules, aiding in the design of more effective drugs .

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial effects of structurally related compounds found that derivatives with halogen substituents exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating that compounds with similar frameworks could inform the potential efficacy of this compound in treating infections .

Case Study 2: Anticancer Activity

In vitro studies on related compounds revealed significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The results suggest that the presence of amino and halogen groups contributes to increased potency against cancer cells, providing a rationale for further investigation into this compound as a potential anticancer agent .

Mechanism of Action

The mechanism of action of tert-Butyl 5-amino-4-bromo-2-fluorobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity, receptor binding, or alteration of signal transduction pathways .

Comparison with Similar Compounds

Key Observations:

- Halogen Effects : Bromine at position 4 (meta to the ester) may facilitate electrophilic substitution reactions, whereas fluorine at position 2 (ortho to the ester) exerts strong electron-withdrawing effects, stabilizing the aromatic ring against oxidation .

Functional Group Variants

- tert-Butyl 4-Bromo-2,6-Difluorobenzoate: The additional fluorine at position 6 increases electron deficiency, making the compound more reactive toward nucleophilic aromatic substitution compared to the mono-fluorinated target compound .

- 5-Bromo-7-fluoroisobenzofuran-1(3H)-one: A cyclic lactone analog; the absence of the amino group and tert-butyl ester limits its utility in peptide coupling reactions but enhances rigidity for crystallographic studies .

Biological Activity

tert-Butyl 5-amino-4-bromo-2-fluorobenzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl ester group, an amino group, and halogen substituents (bromine and fluorine) on a benzoate structure. The unique arrangement of these functional groups influences its reactivity and interaction with biological targets, making it a valuable candidate for further research.

- Molecular Formula : C12H14BrFNO2

- Molecular Weight : Approximately 293.12 g/mol

The presence of the bromine and fluorine atoms significantly affects the compound's chemical properties, enhancing its binding affinity to various biological targets, particularly enzymes and receptors involved in disease mechanisms.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The mechanism by which it exerts its effects includes:

- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby altering metabolic pathways.

- Receptor Binding : It can bind to receptors, influencing signal transduction pathways.

- Protein-Ligand Interactions : The halogen substituents enhance the compound's interaction with protein targets, potentially leading to therapeutic applications.

Biological Activity Studies

Research has focused on the biological implications of this compound in various contexts:

- Antibacterial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antibacterial properties against Gram-negative bacteria. For instance, compounds derived from similar scaffolds have shown promising results in inhibiting bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial replication .

- Enzyme Interaction Studies : The compound's ability to inhibit specific enzymes has been evaluated using biochemical assays. For example, it has been shown to interact with enzymes involved in DNA replication and repair processes, indicating potential applications in targeting bacterial infections .

-

Case Studies :

- A study explored the structure-activity relationship (SAR) of related compounds and found that modifications at the benzene ring could significantly alter potency against various biological targets. This suggests that this compound could be optimized for enhanced activity through structural modifications .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains amino, bromine, and fluorine groups | Potential enzyme inhibitor |

| Tert-butyl 2-amino-5-bromo-3-fluorobenzoate | Different positioning of amino group | Varies in potency |

| Tert-butyl 4-bromo-2-fluorobenzoate | Lacks amino group; simpler structure | Lower biological activity |

This table illustrates how variations in functional group positioning can lead to differences in biological activity and potential therapeutic applications.

Q & A

Basic Questions

Q. What are the key spectroscopic methods for characterizing tert-Butyl 5-amino-4-bromo-2-fluorobenzoate, and how can conflicting data be resolved?

- Answer : Utilize a combination of X-ray crystallography (e.g., SHELX programs for structure refinement ), multinuclear NMR (¹H, ¹³C, ¹⁹F), and mass spectrometry (HRMS). For resolving contradictions, cross-validate crystallographic data with solution-phase NMR by performing variable-temperature experiments to detect conformational flexibility (e.g., axial vs. equatorial tert-butyl positioning ). Discrepancies in halogen (Br/F) electronic effects can be further analyzed using DFT calculations with explicit solvent models .

Q. What safety protocols are critical when handling this compound?

- Answer : Follow general tert-butyl ester handling guidelines: use explosion-proof equipment (due to potential peroxide formation in ethers ), store in cool, ventilated areas away from heat , and employ PPE (gloves, goggles). For brominated aromatics, avoid skin contact (risk of halogenated compound toxicity ). Monitor air quality to limit inhalation exposure.

Q. What synthetic routes are commonly used to prepare tert-butyl aromatic esters like this compound?

- Answer : Start with a fluorobenzoic acid derivative, introduce the tert-butyl group via acid-catalyzed esterification (e.g., using tert-butanol and DCC). Bromination at the 4-position can be achieved via electrophilic substitution (Br₂/FeBr₃), while the 5-amino group is typically introduced via nitration followed by reduction (e.g., H₂/Pd-C) or direct amination with protecting groups (e.g., Boc) to prevent side reactions .

Advanced Research Questions

Q. How does the tert-butyl group influence the electronic and steric environment of the aromatic ring in this compound?

- Answer : The tert-butyl group acts as a strong electron-donating substituent via hyperconjugation, increasing electron density at the para position. This can be quantified using NMR chemical shift analysis (e.g., upfield shifts in adjacent protons) and Hammett σ values . Steric hindrance from the tert-butyl group may restrict rotational freedom, detectable via dynamic NMR or X-ray crystallography . Computational studies (DFT) with explicit solvent models are critical to replicate solution-phase behavior .

Q. What strategies ensure regioselective introduction of the amino group at the 5-position without displacing bromine or fluorine?

- Answer : Use directed ortho-metalation (DoM) with a directing group (e.g., fluorine’s meta-directing effect) to position the amino group. Alternatively, employ transition-metal catalysis (e.g., Cu-mediated C–H amination) under mild conditions to preserve Br/F substituents. Protect reactive sites with trimethylsilyl groups during amination steps .

Q. How can researchers resolve discrepancies between solid-state (X-ray) and solution-phase (NMR) structural data?

- Answer : Perform low-temperature NMR to capture slow conformational interconversions (e.g., tert-butyl axial/equatorial flipping ). Compare with DFT-optimized structures incorporating solvent effects. If polymorphism is suspected (e.g., multiple crystal forms), conduct PXRD analysis to identify phase variations .

Q. What challenges arise in scaling up synthesis to multi-gram quantities, and how can purity be maintained?

- Answer : Key challenges include exothermic reactions during bromination/amination and purification bottlenecks . Replace column chromatography with recrystallization (optimize solvent polarity) or distillation . Use flow chemistry to control reaction kinetics and improve yield. Monitor purity via HPLC-MS and address side products (e.g., dehalogenation) with scavenger resins .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

- Answer : Perform DFT calculations to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., para to fluorine). Simulate transition states for SNAr at bromine vs. fluorine positions, considering leaving group ability (Br⁻ > F⁻) and steric effects from the tert-butyl group. Validate predictions with kinetic isotope effect studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.